molecular formula C8H6N2O4 B2974535 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 852399-94-1

6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2974535
CAS No.: 852399-94-1
M. Wt: 194.14 g/mol
InChI Key: FUUXILGTYMNJST-UHFFFAOYSA-N
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Description

WAY-647361 is a compound known for its role as a phosphoinositide 3-kinase (PI3K) inhibitor . PI3K inhibitors are a class of drugs that block the PI3K enzyme, which is involved in various cellular functions, including growth, proliferation, and survival. WAY-647361 has garnered attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-647361 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of WAY-647361 is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of WAY-647361 follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to ensure high yield and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

    Regulatory Compliance: The production process adheres to regulatory guidelines to ensure safety and efficacy.

Chemical Reactions Analysis

Types of Reactions

WAY-647361 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: WAY-647361 can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

WAY-647361 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study PI3K signaling pathways and their role in cellular processes.

    Biology: Employed in research to understand the mechanisms of cell growth, proliferation, and survival.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting PI3K-related pathways.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PI3K.

Mechanism of Action

WAY-647361 exerts its effects by inhibiting the PI3K enzyme. The inhibition of PI3K disrupts the signaling pathways involved in cell growth and survival, leading to reduced proliferation and increased apoptosis (programmed cell death) in cancer cells. The molecular targets include the PI3K enzyme and downstream signaling molecules such as AKT and mTOR .

Comparison with Similar Compounds

Similar Compounds

    LY294002: Another PI3K inhibitor with a similar mechanism of action.

    Wortmannin: A natural product that also inhibits PI3K.

    GDC-0941: A synthetic PI3K inhibitor used in cancer research.

Uniqueness of WAY-647361

WAY-647361 is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its high potency and selectivity for PI3K make it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-3-4(8(12)13)5-6(11)9-2-10-7(5)14-3/h2H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUXILGTYMNJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)N=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852399-94-1
Record name 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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